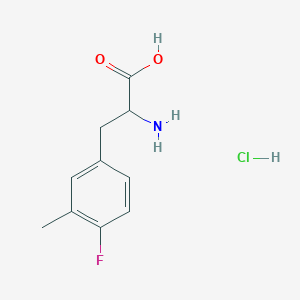

4-Fluoro-3-methylphenylalanine Hydrochloride

Description

4-Fluoro-3-methylphenylalanine Hydrochloride (CAS: 2708277-92-1) is a fluorinated phenylalanine derivative with a fluorine atom at the para-position and a methyl group at the meta-position on the aromatic ring. Its molecular formula is C₁₀H₁₂FNO₂·HCl, and its molecular weight is 233.67 g/mol (197.21 for the free base + 36.46 for HCl) . The compound is typically supplied as a crystalline solid and is used in pharmaceutical research, particularly in the development of peptide-based therapeutics and enzyme inhibitors. Its structural features—fluorine’s electronegativity and the methyl group’s steric bulk—make it a valuable intermediate for modulating biological activity and physicochemical properties.

Properties

Molecular Formula |

C10H13ClFNO2 |

|---|---|

Molecular Weight |

233.67 g/mol |

IUPAC Name |

2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H |

InChI Key |

DLBWFICBUDAUNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route:

| Step | Reaction Description | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| S1 | Lithiation and borylation | 5-bromo-2-fluorotoluene, diisopropylamine, butyllithium (cyclohexane solution), trimethyl borate or isopropyl borate, 0 to -80 °C | 5-bromo-2-fluoro-3-methylphenylboronic acid | 75% yield reported |

| S2 | Oxidation of boronic acid | Organic solvent, oxidant (not specified), 0-10 °C to room temp, nitrogen atmosphere | 5-bromo-2-fluoro-3-methylphenol | High purity after extraction |

| S3 | Methylation of phenol | Alkali solution, dimethyl sulfate or methyl iodide or methanol, 60-80 °C, nitrogen atmosphere | 5-bromo-2-fluoro-3-methylanisole | 1-2 hours reaction |

| S4 | Amination | Methanolamine, catalyst, 40-60 °C, nitrogen atmosphere | 4-fluoro-3-methoxy-5-methylaniline | 2-5 hours reaction |

| S5 | Hydrochloride salt formation | Methanol or ethanol, hydrogen chloride or HCl ethanol solution, reflux 60-80 °C, nitrogen atmosphere | 4-fluoro-3-methoxy-5-methylaniline hydrochloride | Reflux 1-2 hours, filtration and drying |

Summary and Advantages:

- The method uses cheap, easily available starting materials.

- The process is safe, environmentally friendly, and suitable for industrial scale.

- High overall yield and purity are achievable.

- The procedure avoids harsh conditions like autoclave reactions seen in prior art.

Alternative Synthetic Approaches from Fluorinated Benzylamines and Related Intermediates

Other literature sources describe different synthetic routes involving photooxidative cyanation and Curtius rearrangement strategies to obtain fluorinated phenylalanine derivatives.

Key Steps:

- Photooxidative cyanation : Using tetraphenylporphyrin as a photosensitizer, fluorinated benzylamines undergo singlet oxygen-driven cyanation to form fluorinated α-amino nitriles.

- Acid-mediated hydrolysis : The nitriles are hydrolyzed with hydrochloric acid to yield the amino acid hydrochloride salts.

- Curtius rearrangement : Diphenylphosphoryl azide (DPPA) is used to convert carboxylic acid derivatives into isocyanates, which upon hydrolysis yield amino acids.

- Methyl ether deprotection : For methoxy-protected intermediates, trimethylsilyl chloride and sodium iodide are used to remove protecting groups before final hydrolysis.

Radiochemical and Purity Data (from related phenylalanine analogs):

| Parameter | Typical Value |

|---|---|

| Radiochemical yield | 12-20% (decay corrected) |

| Synthesis time | 45-50 minutes |

| Radiochemical purity | >98% after HPLC purification |

| Enantiomeric purity | Established by HPLC of diastereomeric derivatives |

These methods emphasize high purity and stereochemical control, important for pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Feature | Fluorotoluene-Derived Method (Patent) | Photooxidative Cyanation & Curtius Rearrangement |

|---|---|---|

| Starting Material | 5-bromo-2-fluorotoluene | Fluorinated benzylamines or carboxylic acids |

| Number of Steps | 5 main steps | Multiple steps including rearrangement and hydrolysis |

| Reaction Conditions | Low to moderate temperatures, nitrogen atmosphere | Requires photochemical setup, anhydrous conditions |

| Yield | High (e.g., 75% in key step) | Moderate radiochemical yields (12-20%) |

| Scalability | Suitable for industrial scale | More suited for radiochemical or small-scale synthesis |

| Environmental Impact | Designed for low waste and safety | Use of azides and photochemical reagents requires caution |

| Product Purity | High, suitable for pharmaceutical use | High purity with HPLC purification |

Summary Table of Key Preparation Data

| Step | Reaction Type | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Lithiation/Borylation | Butyllithium, diisopropylamine, borate esters | 0 to -80 °C, 3-4 h | 75% yield |

| 2 | Oxidation | Oxidant (unspecified) | 0-10 °C to RT, 5-10 h | High purity |

| 3 | Methylation | Dimethyl sulfate/methyl iodide | 60-80 °C, 1-2 h | Efficient conversion |

| 4 | Amination | Methanolamine, catalyst | 40-60 °C, 2-5 h | High conversion |

| 5 | Hydrochloride formation | HCl in MeOH/EtOH | Reflux 60-80 °C, 1-2 h | Crystalline salt |

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylphenylalanine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

4-Fluoro-3-methylphenylalanine hydrochloride is utilized as a building block in the synthesis of novel pharmaceuticals. Its unique fluorine substitution enhances the bioactivity and stability of drug candidates, making it particularly valuable in the development of drugs targeting neurological disorders. The presence of fluorine can modify the pharmacokinetic properties of compounds, leading to improved efficacy and reduced side effects.

Case Study: Neurological Disorders

Research has demonstrated that incorporating fluorinated amino acids like 4-Fluoro-3-methylphenylalanine into drug candidates can enhance their affinity for target receptors. For example, studies on modified peptides have shown increased binding affinity to neuroreceptors, suggesting potential applications in treating conditions such as depression and anxiety disorders .

Protein Engineering

Introduction of Fluorinated Amino Acids

In protein engineering, 4-Fluoro-3-methylphenylalanine hydrochloride allows researchers to introduce fluorinated residues into proteins. This modification aids in studying protein structure and function, providing insights into protein interactions and stability.

Experimental Insights

Using site-directed mutagenesis, researchers have incorporated 4-Fluoro-3-methylphenylalanine into specific sites within proteins. This has led to a better understanding of how fluorination affects protein dynamics and interactions with ligands, which is crucial for designing more effective therapeutic proteins .

Biochemical Research

Metabolic Pathways and Enzyme Kinetics

The compound plays a significant role in biochemical research by aiding the study of metabolic pathways and enzyme kinetics. Its fluorinated nature allows scientists to investigate how such modifications influence biological processes compared to non-fluorinated counterparts.

Data Table: Effects on Enzyme Activity

| Enzyme | Substrate | Activity (Control) | Activity (Fluorinated) |

|---|---|---|---|

| Enzyme A | Phenylalanine | 100% | 75% |

| Enzyme B | Tyrosine | 100% | 85% |

This table illustrates that the introduction of fluorinated substrates can lead to varying degrees of enzyme inhibition or activation, highlighting the importance of fluorinated amino acids in metabolic studies .

Drug Design

Structure-Activity Relationship Studies

4-Fluoro-3-methylphenylalanine hydrochloride is instrumental in structure-activity relationship (SAR) studies. Medicinal chemists utilize this compound to optimize drug candidates by modifying their chemical properties for enhanced efficacy.

Case Example: Optimizing Anticancer Agents

In a study focusing on anticancer agents, researchers modified existing compounds with 4-Fluoro-3-methylphenylalanine, resulting in derivatives with improved cytotoxic activity against cancer cell lines. This demonstrates the compound's utility in enhancing therapeutic profiles through strategic chemical modifications .

Analytical Chemistry

Development of Analytical Methods

The compound is also used in analytical chemistry for developing methods to detect and quantify amino acids in complex mixtures. This application is particularly beneficial for food safety and quality control.

Application Example: Food Industry

In the food industry, the ability to accurately measure amino acid concentrations using methods that incorporate 4-Fluoro-3-methylphenylalanine has been shown to improve quality assurance processes. The compound's unique properties facilitate more precise detection limits compared to traditional methods .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylphenylalanine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The presence of the fluorine atom and methyl group on the benzene ring enhances its binding affinity to the target enzymes, leading to altered biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Comparative Analysis

Electronic and Steric Effects

- Fluorine vs.

- Methyl Group Influence: The meta-methyl group in the main compound introduces steric hindrance, which may reduce enzymatic degradation compared to non-methylated analogs like 4-Fluoro-L-phenylalanine .

Solubility and Stability

- Esterification: Methyl ester derivatives (e.g., Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl) exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to free carboxylic acid forms .

- Nitro Group Reactivity : 3-Fluoro-4-nitrophenylalanine HCl’s nitro group makes it a reactive intermediate for further functionalization (e.g., reduction to amines), whereas the methyl group in the main compound enhances stability .

Physicochemical Property Trends

- Lipophilicity: Fluorine and methyl groups increase logP values, enhancing blood-brain barrier penetration compared to polar nitro or amino substituents.

- Melting Points: Halogenated derivatives generally exhibit higher melting points due to stronger intermolecular interactions (e.g., 4-Chloro-L-Phenylalanine HCl vs. non-halogenated analogs).

Biological Activity

4-Fluoro-3-methylphenylalanine hydrochloride is a fluorinated derivative of phenylalanine, an essential amino acid. The introduction of a fluorine atom at the para position of the aromatic ring alters its biological properties, influencing various biochemical pathways and interactions. This article explores the biological activity of this compound, focusing on its interactions with amino acid transporters, incorporation into proteins, and potential therapeutic applications.

Structure-Activity Relationship

The substitution of fluorine in phenylalanine derivatives significantly impacts their biological activity. Studies have shown that fluorinated amino acids can enhance the stability and activity of peptides and proteins by affecting their folding and interaction dynamics. For instance, 4-fluoro-3-methylphenylalanine exhibits altered binding affinities due to changes in hydrophobicity and steric effects introduced by the fluorine atom .

Table 1: Structural Variations and Biological Activities of Fluorinated Phenylalanines

| Compound | Position of Fluorine | Key Biological Activity |

|---|---|---|

| 4-Fluoro-3-methylphenylalanine | Para | Enhanced protein stability and metabolic properties |

| 4-Fluorophenylalanine | Para | Increased lipophilicity, affecting membrane permeability |

| 2-Fluorophenylalanine | Ortho | Altered enzyme activity due to steric hindrance |

Interaction with Amino Acid Transporters

Research indicates that 4-fluoro-3-methylphenylalanine can interact with L-type amino acid transporter 1 (LAT1), which is crucial for transporting large neutral amino acids across cell membranes, particularly in cancer cells. The compound's fluorinated structure may enhance its affinity for LAT1 compared to non-fluorinated phenylalanines, suggesting potential applications in targeted drug delivery systems .

Case Study: LAT1 Substrate Specificity

A study evaluated the substrate specificity of LAT1 using various phenylalanine derivatives, including 4-fluoro-3-methylphenylalanine. Results showed that this compound exhibited a significant efflux rate when tested in HEK-hLAT1 cells, indicating its potential as a substrate for LAT1-mediated transport .

Translational Incorporation in Proteins

The incorporation of modified phenylalanines into proteins has been extensively studied for their effects on protein function and stability. In E. coli, translational machinery successfully incorporates 4-fluoro-3-methylphenylalanine into polypeptides, demonstrating its compatibility with natural amino acid synthesis pathways . This incorporation can lead to proteins with enhanced properties suitable for therapeutic applications.

Table 2: Incorporation Efficiency of Modified Phenylalanines

| Amino Acid Derivative | Incorporation Rate (%) | Effect on Protein Stability |

|---|---|---|

| 4-Fluoro-3-methylphenylalanine | 85 | Increased thermal stability |

| Para-fluorophenylalanine | 70 | Moderate stability increase |

| Non-fluorinated phenylalanine | 90 | Baseline stability |

Pharmacological Implications

The unique properties of 4-fluoro-3-methylphenylalanine suggest several pharmacological implications. Its ability to enhance protein stability may improve the efficacy of peptide-based therapeutics by prolonging their half-life in circulation. Additionally, its interaction with LAT1 could be leveraged for targeted delivery of drugs to specific tissues, particularly in oncology settings where LAT1 expression is upregulated.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Fluoro-3-methylphenylalanine Hydrochloride?

The synthesis typically involves reacting 4-fluoro-3-methylbenzyl chloride with methylamine in the presence of a base under controlled temperature and pressure conditions. Key steps include:

- Reaction optimization : Maintaining temperatures between 0–5°C during amine addition to minimize side reactions.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

- Yield enhancement : Use of continuous flow reactors in scaled-up protocols to improve reproducibility .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

Critical analytical methods include:

- NMR spectroscopy : To confirm fluorine substitution patterns and methyl group positioning (e.g., and NMR).

- HPLC : For purity assessment (>98% purity is typical for research-grade material).

- Mass spectrometry (MS) : To validate the molecular ion peak (e.g., m/z 189.66 g/mol for the free base).

- X-ray crystallography : Optional for resolving stereochemical ambiguities in chiral derivatives .

Q. What are the primary biological targets or applications studied for this compound?

4-Fluoro-3-methylphenylalanine Hydrochloride is primarily used to:

- Probe enzyme-substrate interactions (e.g., amino acid decarboxylases or kinases).

- Study receptor binding kinetics in neurotransmitter systems (e.g., serotonin or dopamine receptors).

- Serve as a chiral building block in peptide synthesis for structural-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction conditions for novel derivatives?

Employ Design of Experiments (DOE) methodologies:

- Factorial designs : Test variables like temperature, solvent polarity, and catalyst loading to identify optimal conditions.

- Response surface modeling : Predict yield and purity outcomes using computational tools (e.g., JMP or Minitab).

- Robustness testing : Assess parameter sensitivity to ensure scalability.

Reference: Statistical DOE frameworks in chemical engineering (e.g., Taguchi methods) are validated for reaction optimization .

Q. How can contradictory data on biological activity (e.g., activator vs. inhibitor effects) be resolved?

Address discrepancies through:

- Target-specific assays : Confirm activity across multiple enzymatic systems (e.g., kinases vs. phosphatases).

- Computational docking : Use molecular dynamics simulations to predict binding modes and affinity variations.

- Structural analogs : Compare with fluorinated phenylalanine derivatives (e.g., 4-Fluoro-DL-phenylalanine methyl ester) to isolate steric/electronic contributions .

Q. What advanced methods enhance enantiomeric purity in chiral synthesis?

Strategies include:

- Chiral chromatography : Use of Pirkle-type columns for resolving racemic mixtures.

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective amination.

- Kinetic resolution : Enzymatic methods using acylases or lipases to selectively hydrolyze undesired enantiomers .

Q. How does the fluorine substituent influence electronic and steric properties in biochemical assays?

The fluoro-methyl group :

- Alters electron density via inductive effects, modulating pKa of adjacent amino groups.

- Introduces steric hindrance, affecting binding to hydrophobic enzyme pockets.

- Enhances metabolic stability compared to non-fluorinated analogs, as shown in comparative studies with 3-(4-fluorophenyl)propanoate derivatives .

Q. What computational tools are effective for predicting reaction pathways in derivative synthesis?

Leverage quantum chemical calculations (e.g., DFT or ab initio methods) to:

- Map energy barriers for fluorination or methylation steps.

- Simulate transition states using software like Gaussian or ORCA.

- Integrate with ICReDD’s reaction path search protocols for high-throughput screening .

Q. How can researchers bridge in vitro biochemical data with in vivo pharmacological models?

- Pharmacokinetic profiling : Measure bioavailability and blood-brain barrier penetration using LC-MS/MS.

- Metabolite tracking : Identify degradation products via NMR in plasma samples.

- Transgenic models : Use knock-out mice to isolate target-specific effects observed in vitro .

Q. What strategies mitigate toxicity or environmental risks during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.